2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common method includes the reaction of a cyclohexane derivative with an isoquinoline derivative under specific conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl) [1- (1,3-thiazol-2-yl)ethyl]amine hydrochloride
- 2-噻唑乙胺 (2-thiazol-2-yl-ethylamine)
Uniqueness
Compared to similar compounds, 2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature can enhance its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
The compound 2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic molecule notable for its unique spirocyclic structure that integrates isoquinoline and thiazole elements. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Structural Characteristics
This compound features several key structural components:
- Methoxyethyl Group : Enhances solubility and may influence biological interactions.
- Thiazole Moiety : Known for its role in various biological activities, including enzyme inhibition.
- Carboxamide Functional Group : Contributes to the compound's polar character and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Spirocyclic Framework : Utilizing cyclization reactions to create the spiro linkage.
- Introduction of Functional Groups : Employing methods such as acylation or alkylation to incorporate the methoxyethyl and thiazole groups.
Optimizing these synthetic routes is crucial for achieving high yields and purity, potentially employing techniques like continuous flow reactors.
Antimicrobial Properties
Preliminary studies indicate that the compound exhibits significant antimicrobial activity. The thiazole moiety is particularly noteworthy for its potential interactions with proteins involved in cellular signaling pathways, which could enhance its efficacy against various pathogens.
Anticancer Activity
Research suggests that the compound may possess anticancer properties. Its unique structural features allow it to selectively bind to specific biological targets, potentially modulating pathways involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit key enzymes associated with tumor growth.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The thiazole group may interact with enzymes or receptors critical in disease pathways.
- The spirocyclic structure could facilitate selective binding to target sites, enhancing therapeutic efficacy.
Case Studies
Several case studies have explored the biological activity of structurally related compounds. For example:
- A study on a thiazole-containing isoquinoline derivative demonstrated potent inhibitory effects on human nucleotide pyrophosphatase/phosphodiesterase enzymes, which are implicated in various diseases .
- Another research highlighted the anticancer activity of similar spirocyclic compounds against multiple cancer cell lines, indicating a promising therapeutic potential .
Comparative Analysis
A comparative analysis of similar compounds reveals distinct biological profiles:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Compound A | C16H15N3O3S | Contains thiazole | Antimicrobial |
Compound B | C17H18N4O3S | Additional nitrogen | Anticancer |
Compound C | C15H14N2O3S | Lacks methoxy group | Moderate activity |
Properties
Molecular Formula |
C21H25N3O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-27-13-12-24-19(26)16-8-4-3-7-15(16)17(21(24)9-5-2-6-10-21)18(25)23-20-22-11-14-28-20/h3-4,7-8,11,14,17H,2,5-6,9-10,12-13H2,1H3,(H,22,23,25) |
InChI Key |
REDCZMLFEPNOEE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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